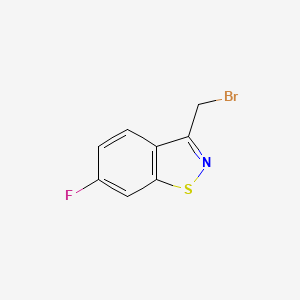

3-(bromometil)-6-fluoro-1,2-benzotiazol

Descripción general

Descripción

3-(bromomethyl)-6-fluorobenzo[d]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzisothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Synthesis of 3-(Bromomethyl)-6-fluorobenzo[d]isothiazole

Several synthetic routes have been developed for the preparation of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole. Common methods include:

- Electrophilic Bromination : Utilizes brominating agents to introduce the bromomethyl group.

- Fluorination Techniques : Various fluorination methods can be employed to achieve the desired fluorine substitution at the 6-position.

These synthetic strategies are critical for producing the compound in sufficient quantities for research and application.

Biological Activities

Research indicates that compounds containing the benzo[d]isothiazole moiety exhibit a wide range of biological activities. Notably, 3-(bromomethyl)-6-fluorobenzo[d]isothiazole has shown potential in several key areas:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antibacterial properties against various strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division, similar to established sulfonamide drugs .

| Bacteria Tested | Zone of Inhibition (mm) | Concentration (mM) |

|---|---|---|

| E. coli | 10 | 8 |

| S. aureus | 9 | 8 |

| B. subtilis | 8 | 8 |

| S. epidermidis | 7 | 8 |

Anticancer Potential

Emerging evidence suggests that 3-(bromomethyl)-6-fluorobenzo[d]isothiazole may possess anticancer activity. Compounds derived from benzo[d]isothiazoles have been identified as potent antimitotic agents, indicating their potential use in cancer therapy .

Therapeutic Applications

The unique properties of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole position it as a candidate for various therapeutic applications:

- Antimicrobial Agents : Its efficacy against bacterial infections makes it a candidate for developing new antibiotics.

- Anticancer Drugs : The potential antitumor activity could lead to novel treatments for cancer.

- Neurological Disorders : Compounds with similar structures have been investigated for their role as modulators in neurological conditions, such as Parkinson’s disease .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the antibacterial activity of derivatives of benzo[d]isothiazoles, including 3-(bromomethyl)-6-fluorobenzo[d]isothiazole, demonstrating its effectiveness against resistant bacterial strains.

- Anticancer Research : Investigations into the cytotoxic effects of related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that further exploration into this compound could yield beneficial therapeutic agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole typically involves the bromination of 1,2-benzisothiazole derivatives. One common method includes the reaction of 1,2-benzisothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of impurities.

Análisis De Reacciones Químicas

Types of Reactions

3-(bromomethyl)-6-fluorobenzo[d]isothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of various substituted benzisothiazole derivatives.

Oxidation Reactions: Formation of sulfoxides and sulfones.

Reduction Reactions: Formation of methyl-substituted benzisothiazole derivatives.

Mecanismo De Acción

The mechanism of action of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole involves its interaction with specific molecular targets within biological systems. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Benzisothiazole, 3-methyl-6-fluoro-: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.

1,2-Benzisothiazole, 3-(chloromethyl)-6-fluoro-: Contains a chlorine atom instead of bromine, which can result in different chemical properties and applications.

1,2-Benzisothiazole, 3-(hydroxymethyl)-6-fluoro-: The hydroxymethyl group provides different reactivity and potential biological effects.

Uniqueness

3-(bromomethyl)-6-fluorobenzo[d]isothiazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various substitution reactions makes it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

3-(Bromomethyl)-6-fluorobenzo[d]isothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a bromomethyl group and a fluorine atom on a benzo[d]isothiazole scaffold, contributing to its electrophilic nature and reactivity. The presence of these substituents significantly influences its interaction with biological targets.

Biological Activities

Research indicates that 3-(bromomethyl)-6-fluorobenzo[d]isothiazole exhibits several biological activities:

- Antimicrobial Activity : Compounds with the benzo[d]isothiazole moiety have shown promising antimicrobial properties. In particular, derivatives of this compound have been tested against various bacterial strains, demonstrating significant inhibition rates.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction in cancer cells.

The biological activity of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole can be attributed to its ability to interact with specific molecular targets. The mechanisms include:

- Enzyme Inhibition : The bromomethyl group may facilitate the binding to enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : The compound may also act on various receptors, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis with Related Compounds

The following table compares 3-(bromomethyl)-6-fluorobenzo[d]isothiazole with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-(Chloromethyl)-6-fluorobenzo[d]isothiazole | Chloromethyl instead of bromomethyl | Different halogen may affect reactivity |

| 3-(Bromomethyl)-5-fluorobenzo[d]isothiazole | Fluorine at 5-position | Variation in position alters biological activity |

| 2-(Bromomethyl)benzo[d]isothiazole | Bromomethyl at 2-position | Different positioning may influence properties |

This comparison highlights how variations in substituents and their positions on the isothiazole ring can significantly impact both chemical behavior and biological activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potency of 3-(bromomethyl)-6-fluorobenzo[d]isothiazole against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µM against S. aureus, suggesting potential as an antimicrobial agent .

- Anticancer Activity : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, showing promise as a therapeutic agent in oncology. Further research is needed to elucidate the exact pathways involved .

Propiedades

IUPAC Name |

3-(bromomethyl)-6-fluoro-1,2-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNS/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEJGOXGPFYOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SN=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.